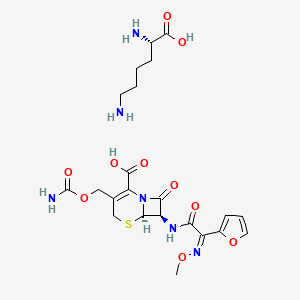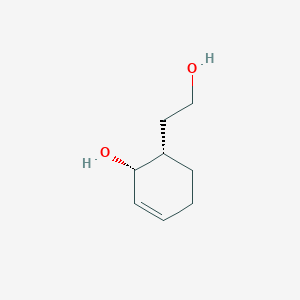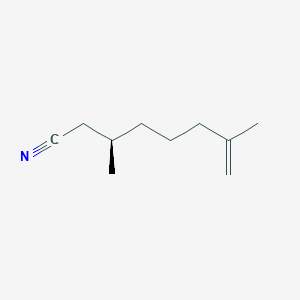![molecular formula C8H7N3O2 B14496389 3-Methylpyrido[2,3-b]pyrazine 1,4-dioxide CAS No. 64204-19-9](/img/structure/B14496389.png)
3-Methylpyrido[2,3-b]pyrazine 1,4-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylpyrido[2,3-b]pyrazine 1,4-dioxide is a heterocyclic compound that contains nitrogen atoms within its ring structure This compound is part of the pyrido[2,3-b]pyrazine family, which is known for its diverse biological and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpyrido[2,3-b]pyrazine 1,4-dioxide typically involves multicomponent reactions that combine various starting materials under specific conditions. One common method involves the cyclization of appropriate precursors in the presence of oxidizing agents. For instance, the reaction of 3-methylpyridine with hydrazine and an oxidizing agent like hydrogen peroxide can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
3-Methylpyrido[2,3-b]pyrazine 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the 1,4-dioxide group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the pyrido[2,3-b]pyrazine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield higher oxides, while reduction can produce hydroxyl derivatives .
Aplicaciones Científicas De Investigación
3-Methylpyrido[2,3-b]pyrazine 1,4-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 3-Methylpyrido[2,3-b]pyrazine 1,4-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-b]pyrazine: Lacks the 1,4-dioxide group but shares the core structure.
3-Methylpyrido[2,3-b]pyrazine: Similar structure without the 1,4-dioxide group.
Pyrido[2,3-b]pyrazine 1,4-dioxide: Similar structure without the methyl group.
Uniqueness
3-Methylpyrido[2,3-b]pyrazine 1,4-dioxide is unique due to the presence of both the methyl group and the 1,4-dioxide functional group.
Propiedades
Número CAS |
64204-19-9 |
|---|---|
Fórmula molecular |
C8H7N3O2 |
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
3-methyl-4-oxidopyrido[2,3-b]pyrazin-1-ium 1-oxide |
InChI |
InChI=1S/C8H7N3O2/c1-6-5-10(12)7-3-2-4-9-8(7)11(6)13/h2-5H,1H3 |
Clave InChI |
UTFPACZICQHJBO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C[N+](=O)C2=C(N1[O-])N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate](/img/structure/B14496347.png)
![4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14496348.png)




![Methyl {[(benzyloxy)carbonyl]amino}(chloro)acetate](/img/structure/B14496385.png)

![(Naphthalen-1-yl)bis[(propan-2-yl)oxy]silyl](/img/structure/B14496388.png)
